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Abstract (E)-2-Dodecenal (CAS: 20407-84-5) is a linear

-unsaturated aldehyde comprising a twelve-carbon chain. Distinguished by its intense
mandarin-citrus and cilantro organoleptic profile, it serves as a critical intermediate in fragrance
chemistry and a potent antimicrobial agent in food safety. This technical guide provides a
comprehensive analysis of its physiochemical properties, synthetic methodologies, and
biological mechanisms of action, specifically focusing on its reactivity as a "soft" electrophile in
Michael addition reactions with biological thiols.

Structural Characterization & Physiochemical
Profile
Stereochemistry and Electronic Structure

Dodec-2-enal exists primarily as the (E)-isomer (trans), which is thermodynamically more
stable than the (Z)-isomer due to reduced steric hindrance between the aldehyde group and
the long alkyl chain.

e Conjugated System: The C=C double bond at the C2-C3 position is conjugated with the
carbonyl group (C1=0). This conjugation lowers the energy of the Lowest Unoccupied
Molecular Orbital (LUMO), making the

-carbon (C3) highly susceptible to nucleophilic attack (Michael addition).
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 Lipophilicity: The long hydrophobic tail (C4—C12) confers high lipophilicity (LogP ~4.8),

facilitating rapid integration into bacterial cell membranes.

Key Physiochemical Data

Property Value Notes

IUPAC Name (E)-Dodec-2-enal Primary isomer of commerce

CAS Number 20407-84-5 Specific for (E)-isomer

Molecular Formula Unsaturation Index = 2

Molecular Weight 182.30 g/mol

Boiling Point 73-74 °C @ 0.5 mmHg (Vacuum
distillation required)

Density 0.841 — 0.849 g/mL @ 25°C

Refractive Index 1.455 - 1.459 @ 20 °C

LogP (Octanol/Water) 4.80 (est) Highly Lipophilic

Solubility

Insoluble in water

Soluble in EtOH, oils, organic

solvents

Odor Threshold

~1.4 ppb

Character: Fatty, Mandarin,

Cilantro

Synthetic Pathways & Isolation

While Dodec-2-enal occurs naturally in Coriandrum sativum (cilantro) and Eryngium foetidum,

industrial demand requires robust chemical synthesis.

Primary Route: Aldol Condensation (Industrial)

The most direct synthesis involves the cross-aldol condensation of decanal with acetaldehyde,

followed by dehydration.

Reaction Scheme:

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1235498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Laboratory Protocol: Directed Aldol Condensation

Objective: Synthesis of (E)-2-Dodecenal via base-catalyzed condensation. Safety:

Acetaldehyde is extremely volatile (BP 20.2°C) and flammable. Work in a fume hood.

Reagents:

Decanal (15.6 g, 0.1 mol)

Acetaldehyde (8.8 g, 0.2 mol) [Excess used to drive reaction]

Potassium Hydroxide (KOH) (0.5 g)

Ethanol (50 mL)

Diethyl Ether (for extraction)

Step-by-Step Methodology:

Preparation: Dissolve KOH in Ethanol in a 250 mL three-necked round-bottom flask
equipped with a thermometer, dropping funnel, and magnetic stirrer. Cool the solution to 0°C
using an ice-salt bath.

Addition: Mix Decanal and Acetaldehyde in the dropping funnel. Add this mixture dropwise to
the cold alkaline solution over 45 minutes.

o Rationale: Slow addition at low temperature prevents the self-polymerization of
acetaldehyde and controls the exotherm.

Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature
(25°C) and stir for an additional 12 hours.

Dehydration: The basic conditions typically promote spontaneous dehydration. If conversion
is low, reflux at 60°C for 1 hour.

Quenching: Neutralize the reaction mixture with dilute HCI (1M) until pH ~7.

Isolation:
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[e]

Evaporate ethanol under reduced pressure.

o

Extract the residue with Diethyl Ether (3 x 50 mL).

[¢]

Wash the organic layer with saturated brine to remove water-soluble impurities.

[¢]

Dry over anhydrous

and filter.

« Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 93-95°C at 3
mmHg (adjust based on vacuum pressure).

o Validation: Confirm structure via GC-MS (M+ peak at 182 m/z) and NMR (doublet at

9.5 ppm for aldehyde proton).

Chemical Reactivity & Mechanism of Action[5][6][7]
[8]

The biological activity of Dodec-2-enal—particularly its antimicrobial potency—is governed by
its ability to act as a Michael Acceptor.

The Electrophilic Warhead

The

-unsaturated aldehyde moiety presents two sites for nucleophilic attack:

o Carbonyl Carbon (C1): Hard electrophile (reacts with amines/Schiff base).
e -Carbon (C3): Soft electrophile (reacts with thiols/sulfhydryl groups).

In physiological contexts, the soft-soft interaction dominates. The aldehyde targets cysteine
residues in essential bacterial proteins (e.g., enzymes, membrane receptors), forming stable
thioether adducts. This covalent modification disrupts protein function and compromises
membrane integrity.
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Mechanism Visualization (Michael Addition)
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Figure 1: Mechanism of Covalent Protein Modification via Michael Addition. The nucleophilic
sulfur of a cysteine residue attacks the electrophilic

-carbon of Dodec-2-enal.

Biological Interface & Toxicology
Antimicrobial Efficacy

Dodec-2-enal exhibits broad-spectrum activity against Gram-positive and Gram-negative
bacteria, as well as fungi.

o Target Organisms:Salmonella choleraesuis, Staphylococcus aureus, Candida albicans.
» Mode of Action:

o Membrane Disruption: The hydrophobic C12 tail inserts into the lipid bilayer, increasing
permeability.

o Metabolic Inhibition: The aldehyde group binds to functional thiol groups in enzymes (e.g.,
dehydrogenases), halting respiration.

Safety and Toxicology

o Skin Sensitization: Classified as a skin sensitizer (Category 1B). The protein adduction
mechanism described above is also responsible for immune recognition (haptenization).

e Aguatic Toxicity: Very toxic to aquatic life due to membrane disruption in aquatic organisms.
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» Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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